Comparative In Vitro Activity Against Mycobacterium leprae: Rifamycin SV vs. Rifampin and Rifabutin
In a BACTEC 460 system assay against *Mycobacterium leprae*, Rifamycin SV demonstrated an MIC of 3.1 ng/mL, which was approximately 65-fold lower than rifampin (MIC 200 ng/mL) and within the lower end of the range for rifabutin (MIC 3.1-12.5 ng/mL) [1]. This indicates superior in vitro potency compared to the first-line agent rifampin.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *M. leprae* |
|---|---|
| Target Compound Data | 3.1 ng/mL |
| Comparator Or Baseline | Rifampin: 200 ng/mL; Rifabutin: 3.1-12.5 ng/mL |
| Quantified Difference | Rifamycin SV MIC is 64.5-fold lower than rifampin |
| Conditions | BACTEC 460 radiometric system |
Why This Matters
For researchers studying *M. leprae* or developing anti-leprosy agents, Rifamycin Sodium offers a substantially lower MIC than rifampin, making it a more potent tool for in vitro studies and a relevant comparator for novel compounds.
- [1] In vitro activities of aminoglycosides, lincosamides, and rifamycins against *Mycobacterium leprae*. Antimicrob Agents Chemother. 1992;36(2):317-320. View Source
